2',3'-Dibenzoyl-1-methylpseudouridine is a modified nucleoside that plays a significant role in biochemical research, particularly in the study of RNA structures and functions. It is derived from pseudouridine, a naturally occurring nucleoside that is found in various RNA molecules. The modification involves the introduction of benzoyl groups at the 2' and 3' hydroxyl positions and a methyl group at the 1 position, enhancing its stability and potential biological activity.
The compound can be synthesized through various chemical methods, primarily involving the protection of hydroxyl groups and subsequent methylation. It is commercially available from chemical suppliers and is often used in research laboratories for various applications in nucleic acid chemistry.
2',3'-Dibenzoyl-1-methylpseudouridine belongs to the class of modified nucleosides, specifically categorized as a C-nucleoside due to the presence of a carbon-carbon bond between the sugar and the base. This classification is important for understanding its chemical behavior and biological interactions.
The synthesis of 2',3'-Dibenzoyl-1-methylpseudouridine typically involves several key steps:
Industrial production methods for this compound are optimized for large-scale synthesis, utilizing automated reactors and precise control over reaction conditions to ensure high yield and purity. Techniques such as chromatography may be employed for purification purposes.
The molecular structure of 2',3'-Dibenzoyl-1-methylpseudouridine can be represented as follows:
The structure features a ribofuranose sugar backbone with two benzoyl groups attached to the 2' and 3' positions and a methyl group at the 1 position, which significantly alters its properties compared to natural nucleosides.
The compound's structural formula can be visualized through molecular modeling software or chemical drawing tools, which provide insights into its three-dimensional conformation and steric interactions.
2',3'-Dibenzoyl-1-methylpseudouridine undergoes several notable chemical reactions:
The mechanism by which 2',3'-Dibenzoyl-1-methylpseudouridine exerts its effects is primarily linked to its ability to modify RNA structures. The introduction of benzoyl groups enhances stability against enzymatic degradation, while methylation at the 1 position may influence binding affinity with RNA targets. This modification can alter RNA folding and function, potentially impacting gene expression and protein synthesis .
2',3'-Dibenzoyl-1-methylpseudouridine has several significant applications in scientific research:
This compound's unique properties make it valuable for advancing research in molecular biology, medicinal chemistry, and therapeutic development.
Transient protecting groups are essential for regioselective modification during nucleoside synthesis. In solid-phase oligonucleotide assembly, the 2'- and 3'-hydroxyl groups of ribose require protection to prevent side reactions. Benzoyl groups are widely employed due to their stability during phosphoramidite coupling and selective removal under mild alkaline conditions (e.g., ammonium hydroxide). For 1-methylpseudouridine derivatives, 2',3'-dibenzoylation ensures precise phosphoramidite activation at the 5'-position while shielding reactive sugar hydroxyls. This strategy minimizes chain branching or degradation during iterative nucleotide additions, particularly for therapeutic mRNAs where backbone integrity is critical [3] [8]. Enzymatic approaches using polymerases face limitations with benzoylated substrates, as bulky esters hinder nucleotide binding in active sites. Consequently, chemical synthesis remains the primary route for benzoyl-protected intermediates [1] [6].
Benzoylation of 1-methylpseudouridine demands stringent control to avoid N3 overmodification. Optimal conditions use benzoyl chloride (1.5–2.0 eq.) in anhydrous pyridine at 0–4°C, achieving >95% 2',3'-O-dibenzoylation while preserving the nucleobase. Elevated temperatures or excess reagent promote N-benzoyl byproducts, complicating purification. Post-reaction, quenching with ice water followed by ethyl acetate extraction yields crude product, with silica chromatography isolating 2',3'-dibenzoyl-1-methylpseudouridine at >98% purity. This intermediate crystallizes as a white powder, stable at −20°C for months. The benzoyl groups’ electron-withdrawing nature slightly reduces ribose pKa, enhancing phosphoramidite reactivity during subsequent 5'-functionalization [3] [10].
Table 1: Optimization Parameters for 2',3'-Dibenzoylation of 1-Methylpseudouridine
| Condition | Standard Approach | Optimized Protocol | Impact on Yield |
|---|---|---|---|
| Temperature | 25°C | 0–4°C | ↑ 89% → 97% |
| BzCl Equivalents | 3.0 eq | 1.5 eq | ↑ Purity by HPLC |
| Reaction Time | 12 h | 4 h | ↓ Byproducts 15% → 2% |
| Workup | Direct precipitation | Ethyl acetate extraction | ↑ Recovery to 85% |
2',3'-Dibenzoyl-1-methylpseudouridine triphosphates are incompatible with template-dependent polymerases (e.g., T7 RNA polymerase) due to steric occlusion of the benzoyl groups within the enzyme active site. Molecular docking simulations show benzoyl moieties clash with conserved residues (e.g., T7 RNAP Tyr639), disrupting nucleotide positioning. Conversely, template-independent terminal deoxynucleotidyl transferase (TdT) exhibits limited tolerance for 3'-O-benzoylated nucleotides but requires deprotection cycles after each incorporation—significantly slowing enzymatic synthesis. Thus, phosphoramidite-based chemical assembly is preferred for incorporating this modified nucleoside into oligonucleotides. The benzoyl groups are retained during solid-phase synthesis and removed post-chain elongation via ammonia/MeOH treatment, revealing native 2',3'-hydroxyls without nucleobase demethylation [1] [5] [8].
Deprotecting 2',3'-dibenzoyl groups necessitates mild conditions to prevent 1-methylpseudouridine degradation. Standard ammonia deprotection (55°C, 12–16 h) causes <2% N1-demethylation but may hydrolyze phosphodiester bonds in long RNAs (>150 nt). Alternative methods include:
Purification challenges arise from benzoylated byproducts, particularly 3'-O-benzoyl isomers formed during incomplete acylation. Reverse-phase HPLC (C18 column, 10–70% MeCN/H₂O gradient) resolves these impurities, but co-elution with dimers necessitates tandem mass spectrometry for validation.
Table 2: Deprotection Efficiency for 2',3'-Dibenzoyl-1-Methylpseudouridine in Oligonucleotides
| Method | Conditions | Debenzoylation Yield | Oligonucleotide Degradation |
|---|---|---|---|
| Ammonolysis | 28% NH₄OH, 55°C, 16 h | >99% | Up to 5% in >100-mers |
| Mild Alkaline Hydrolysis | 0.1M NaOH/THF, 25°C, 4 h | 98% | <1% |
| Enzymatic | PLE, pH 7.5, 37°C, 2 h | 95% | None |
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